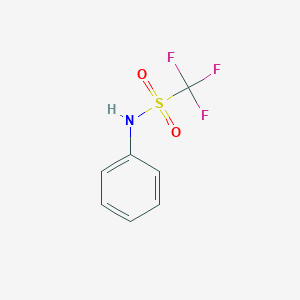1,1,1-Trifluoro-n-phenylmethanesulfonamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Miticidal Activity
Scientific Field: Bioscience, Biotechnology, and Biochemistry.
Application Summary: Trifluoromethanesulfonanilide compounds have been found to have high miticidal activity against house dust mites.
Methods of Application: Several 2-alkoxycarbonyltrifluoromethanesulfonanilides were prepared to examine their miticidal activity.
Fluorescent Probes
Scientific Field: Chemical Science.
Application Summary: Trifluoromethanesulfonanilide is used in the design and synthesis of a palette of fluorescent probes based on the underexplored bimane scaffold.
Methods of Application: The newly developed probes with varied electronic properties show tunable absorption and emission in the visible region with large Stokes shifts.
Reactions with Aromatic Compounds
Scientific Field: Organic Chemistry.
Application Summary: Trifluoromethanesulfonyl azide reacts with aromatic compounds.
Methods of Application: Thermolysis of trifluoromethanesulfonyl azide in solvents composed of 1:1 mixtures of benzene and substituted benzenes gives trifluoromethanesulfonanilide and substituted trifluoromethanesulfonanilides.
1,1,1-Trifluoro-n-phenylmethanesulfonamide is a chemical compound with the molecular formula and a molecular weight of 225.19 g/mol. It is characterized by the presence of three fluorine atoms, a phenyl group, and a sulfonamide functional group, making it a member of the sulfonamide class of compounds. This compound is notable for its unique trifluoromethyl group, which imparts distinct chemical properties and biological activities.
As with any new compound, proper safety precautions should be taken when handling TFSA. Specific data on its toxicity is lacking, but potential hazards can be inferred based on its functional groups:
- Skin and eye irritant: The aniline group can irritate skin and eyes upon contact.
- Potential respiratory irritant: Inhalation of dust or vapors may irritate the respiratory system.
- Unknown environmental impact: The environmental effects of TFSA are unknown and should be investigated before large-scale use.
- Nucleophilic Substitution: The trifluoromethyl group can undergo nucleophilic attack, allowing for substitution reactions with various nucleophiles.
- Dehydrohalogenation: Under certain conditions, it may lose a halogen atom to form alkenes.
- Formation of Sulfonamides: It can react with amines to form sulfonamide derivatives, which are often used in medicinal chemistry.
These reactions highlight its potential utility in organic synthesis and drug development.
The biological activity of 1,1,1-trifluoro-n-phenylmethanesulfonamide has been investigated in various studies. It exhibits:
- Antimicrobial Properties: Similar to other sulfonamides, it may inhibit bacterial growth by interfering with folic acid synthesis.
- Enzyme Inhibition: This compound binds to specific sites on enzymes and proteins, leading to their inhibition or activation. For instance, it has been shown to inhibit certain cytochrome P450 enzymes, impacting drug metabolism and pharmacokinetics .
Several methods for synthesizing 1,1,1-trifluoro-n-phenylmethanesulfonamide have been reported:
- Direct Sulfonamidation: Reaction of trifluoromethylated phenyl compounds with sulfonamide precursors under acidic or basic conditions.
- Fluorination Techniques: Utilizing fluorinating agents to introduce trifluoromethyl groups onto phenylmethanesulfonamides.
- Multi-step Synthesis: Starting from simpler aromatic compounds followed by functionalization steps to introduce the trifluoromethyl and sulfonamide groups.
These methods vary in complexity and yield depending on the starting materials and conditions used.
1,1,1-Trifluoro-n-phenylmethanesulfonamide has several applications:
- Pharmaceuticals: Used as an intermediate in the synthesis of pharmaceuticals due to its biological activity.
- Agricultural Chemicals: Potential use in developing agrochemicals that require specific inhibitory properties against pests or pathogens.
- Research Reagent: Employed in biochemical assays to study enzyme activity and inhibition mechanisms.
Interaction studies involving 1,1,1-trifluoro-n-phenylmethanesulfonamide have focused on its binding affinity to various proteins and enzymes. Key findings include:
- Cytochrome P450 Inhibition: This compound has been identified as an inhibitor of certain cytochrome P450 enzymes (CYPs), impacting drug metabolism significantly .
- Protein Binding Studies: Investigations into its binding characteristics reveal that it can interact with specific active sites on proteins, influencing their functionality.
These interactions are crucial for understanding its pharmacological profile and potential side effects.
Several compounds share structural similarities with 1,1,1-trifluoro-n-phenylmethanesulfonamide. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 3-Fluoro-4-(methylsulfonamido)benzoic acid | 716361-59-0 | 0.55 |
| 1,1,1-Trifluoro-N-(pyridin-2-yl)-N-((trifluoromethyl)sulfonyl)methanesulfonamide | 145100-50-1 | 0.53 |
| N-(3-Bromophenyl)methanesulfonamide | 83922-51-4 | 0.72 |
| 4-(Methanesulfonylamino)benzonitrile | 36268-67-4 | 0.72 |
Uniqueness
The uniqueness of 1,1,1-trifluoro-n-phenylmethanesulfonamide lies primarily in its trifluoromethyl group combined with the phenyl and sulfonamide functionalities. This combination enhances its lipophilicity and biological activity compared to similar compounds lacking these features.
XLogP3
LogP
GHS Hazard Statements
H301+H311+H331 (20%): Toxic if swallowed, in contact with skin or if inhaled [Danger Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H301 (60%): Toxic if swallowed [Danger Acute toxicity, oral];
H302+H312+H332 (20%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H315 (80%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (80%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (20%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Acute Toxic;Irritant








